molecular formula C20H19ClN2O2 B11386918 4-tert-butyl-N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]benzamide

4-tert-butyl-N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]benzamide

Cat. No.: B11386918
M. Wt: 354.8 g/mol
InChI Key: FKPNWKRCNWOBFJ-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]benzamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a tert-butyl group, a chlorophenyl group, and an oxazole ring, making it a subject of interest in chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of carboxylic acids and amines in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendly process, and the use of a reusable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

4-tert-butyl-N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]benzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-butyl-N-(3,4-dichlorophenyl)benzamide
  • 4-tert-butyl-N-(2,4-dichlorophenyl)benzamide
  • 4-tert-butyl-N-(3,5-dichlorophenyl)benzamide
  • 4-tert-butyl-N-(2,5-dichlorophenyl)benzamide

Uniqueness

4-tert-butyl-N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]benzamide is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.

Properties

Molecular Formula

C20H19ClN2O2

Molecular Weight

354.8 g/mol

IUPAC Name

4-tert-butyl-N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]benzamide

InChI

InChI=1S/C20H19ClN2O2/c1-20(2,3)15-8-4-14(5-9-15)19(24)22-18-12-17(23-25-18)13-6-10-16(21)11-7-13/h4-12H,1-3H3,(H,22,24)

InChI Key

FKPNWKRCNWOBFJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=NO2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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